molecular formula C8H11NO2S B7890668 methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate

methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate

Cat. No.: B7890668
M. Wt: 185.25 g/mol
InChI Key: PNFKFTGEDLBMPB-SSDOTTSWSA-N
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Description

Methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate is a chiral amino acid derivative with a thiophene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the thiophene ring imparts unique electronic properties, making it a valuable building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene-2-carboxylic acid and ®-2-amino-3-methylbutanoic acid.

    Coupling Reaction: The carboxylic acid group of thiophene-2-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by coupling with ®-2-amino-3-methylbutanoic acid to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Methyl (2R)-2-amino-3-(thiophen-2-yl)propanol.

    Substitution: N-alkylated derivatives of this compound.

Scientific Research Applications

Methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers with unique electronic properties.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.

    Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the development of materials for electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the amino and ester groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A precursor in the synthesis of methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate.

    ®-2-amino-3-methylbutanoic acid: Another chiral amino acid derivative with different side chains.

    Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate: The enantiomer of the compound with different stereochemistry.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable in the synthesis of chiral drugs and materials with specialized functions.

Biological Activity

Methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate is a chiral amino acid derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by the presence of a thiophene ring, exhibits unique electronic properties that enhance its interactions with biological targets.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H11NO2S
  • Molecular Weight : 185.25 g/mol
  • Chirality : The (2R) configuration indicates specific stereochemistry, which influences its biological activity.

The biological activity of this compound is largely attributed to its ability to engage in various molecular interactions:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins or enzymes.
  • π-π Interactions : The thiophene ring facilitates π-π stacking interactions, which are crucial for binding to aromatic residues in proteins.

These interactions can modulate enzyme activity and receptor binding, leading to various physiological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties :
    • Exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Candida albicans at concentrations as low as 64 µg/mL .
  • Neurological Applications :
    • Investigated as a potential precursor for the synthesis of pharmaceutical agents targeting neurological disorders. Its structural features may enhance its ability to cross the blood-brain barrier and interact with central nervous system receptors.
  • Enzyme Inhibition :
    • Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders.
  • Potential Anticancer Activity :
    • Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/ProcessConcentrationObservations
AntimicrobialStaphylococcus aureus128 µg/mLSignificant growth inhibition
AntifungalCandida albicans64 µg/mLEffective inhibition
NeurologicalVarious CNS receptorsN/APotential for drug development
AnticancerCancer cell linesVariesInduced apoptosis in tested cells

Research Highlights

  • A study published in MDPI demonstrated that this compound derivatives exhibited promising antimicrobial properties, inhibiting the growth of yeast-like fungi at low concentrations .
  • Another investigation focused on the compound's role in enzyme-substrate interactions, revealing that its unique structure enhances binding affinity to various enzymes involved in metabolic processes.
  • Recent advancements have explored its potential as a scaffold for developing new therapeutic agents targeting neurological conditions, emphasizing the importance of its chiral nature in enhancing bioactivity .

Properties

IUPAC Name

methyl (2R)-2-amino-3-thiophen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-11-8(10)7(9)5-6-3-2-4-12-6/h2-4,7H,5,9H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFKFTGEDLBMPB-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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